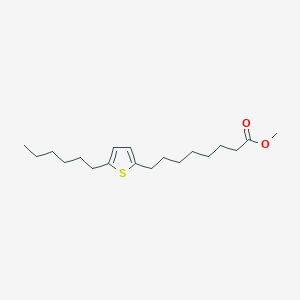
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a thiophene ring substituted with a hexyl group and an octanoic acid esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester typically involves the esterification of 2-Thiopheneoctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and exert specific effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 9,12-epithio-9,11-octadecanoate
- Methyl 5-hexylthiophene-2-octanoate
- Methyl 8-(5-hexyl-2-thienyl)octanoate
Uniqueness
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester is unique due to its specific substitution pattern on the thiophene ring and the presence of a long alkyl chain. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
54233-03-3 |
|---|---|
Molecular Formula |
C19H32O2S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl 8-(5-hexylthiophen-2-yl)octanoate |
InChI |
InChI=1S/C19H32O2S/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
VQKNKWUMAKMKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















